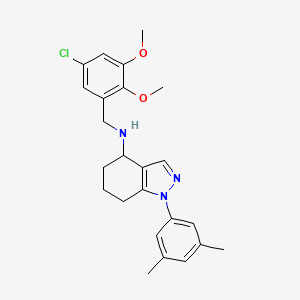![molecular formula C14H8N2O5S B6117299 7-nitro-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6117299.png)
7-nitro-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-nitro-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one, commonly known as NBD-PE, is a fluorescent probe used in biochemical and physiological research. It is a synthetic compound that has been extensively studied for its applications in the field of molecular biology.
Mécanisme D'action
The mechanism of action of NBD-PE is based on its ability to fluoresce when excited by light. The compound absorbs light in the ultraviolet region and emits light in the green region of the spectrum. The fluorescence intensity of NBD-PE is dependent on the polarity of its environment, which allows it to be used as a probe for monitoring changes in the lipid and protein environment.
Biochemical and Physiological Effects:
NBD-PE has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It is non-toxic and does not affect cell viability or membrane integrity. However, it is important to note that the concentration of NBD-PE used in experiments can affect the behavior of lipids and proteins, and should be carefully controlled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of NBD-PE is its ability to incorporate into cell membranes without affecting the membrane structure. This allows for the study of lipid and protein behavior in their natural environment. However, the fluorescent signal of NBD-PE can be affected by environmental factors such as pH, temperature, and ionic strength, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of NBD-PE in scientific research. One area of interest is the development of new methods for incorporating NBD-PE into cells and tissues, which could improve its sensitivity and specificity. Another area of interest is the use of NBD-PE in the study of lipid and protein interactions in disease states, such as cancer and neurodegenerative disorders. Overall, NBD-PE is a valuable tool for studying the behavior of lipids and proteins in biological systems, and its applications in scientific research are likely to continue to expand in the future.
Méthodes De Synthèse
The synthesis of NBD-PE involves the reaction of 2-amino-3-nitrophenol with 2-thiopheneacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-oxoglutaric acid to obtain NBD-PE. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
NBD-PE is widely used as a fluorescent probe to study the behavior of lipids and proteins in biological systems. It is commonly used to monitor the movement of lipids in cell membranes, as it can be incorporated into the lipid bilayer without affecting the membrane structure. NBD-PE can also be used to study protein-protein interactions, as it can be conjugated to proteins to monitor their localization and movement within cells.
Propriétés
IUPAC Name |
3-[(Z)-2-hydroxy-2-thiophen-2-ylethenyl]-7-nitro-1,4-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5S/c17-11(13-2-1-5-22-13)7-10-14(18)21-12-6-8(16(19)20)3-4-9(12)15-10/h1-7,17H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYRTBGRXXHGMS-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-(4-fluorobenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117220.png)
![5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6117231.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B6117232.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117239.png)
![4-(2-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117247.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117263.png)

![2-methyl-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6117285.png)
![N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)

![2-benzyl-8-[3-(ethylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6117310.png)
![8-(4-hydroxyphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6117312.png)
![5-benzyl-6-hydroxy-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6117321.png)
